3-Bromo-4H,5H,6H,7H-thieno[2,3-C]pyridine
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Overview
Description
3-Bromo-4H,5H,6H,7H-thieno[2,3-C]pyridine is a heterocyclic compound with a molecular formula of C7H8BrNS and a molecular weight of 218.12 g/mol . This compound is characterized by a fused ring system consisting of a thieno and pyridine ring, with a bromine atom attached to the third position of the thieno ring. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4H,5H,6H,7H-thieno[2,3-C]pyridine typically involves the bromination of 4H,5H,6H,7H-thieno[2,3-C]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction is carried out in an inert solvent like chloroform or dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4H,5H,6H,7H-thieno[2,3-C]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can lead to the formation of thiol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of various substituted thieno[2,3-C]pyridines.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiol derivatives.
Scientific Research Applications
3-Bromo-4H,5H,6H,7H-thieno[2,3-C]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4H,5H,6H,7H-thieno[2,3-C]pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and the fused ring system play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4,5,6,7-tetrahydrothieno[3,2-C]pyridine: Similar structure but different ring fusion pattern.
2-Bromo-4H,5H,6H,7H-thieno[2,3-C]pyridine: Bromine atom at a different position.
4,5,6,7-Tetrahydrothieno[2,3-C]pyridine: Lacks the bromine atom.
Uniqueness
3-Bromo-4H,5H,6H,7H-thieno[2,3-C]pyridine is unique due to its specific bromine substitution and fused ring system, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H8BrNS |
---|---|
Molecular Weight |
218.12 g/mol |
IUPAC Name |
3-bromo-4,5,6,7-tetrahydrothieno[2,3-c]pyridine |
InChI |
InChI=1S/C7H8BrNS/c8-6-4-10-7-3-9-2-1-5(6)7/h4,9H,1-3H2 |
InChI Key |
ZFYOLSSGMWTLBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C(=CS2)Br |
Origin of Product |
United States |
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